1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazinium core substituted with a 3,3,3-tris(4-chlorophenyl)propionyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride typically involves the reaction of 3,3,3-tris(4-chlorophenyl)propionic acid with 1-methylpiperazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its chloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazine
- 1-Methyl-4-(3,3,3-tris(4-chlorophenyl)propionyl)piperazine monohydrochloride
- 1-(beta,beta,beta-tris(p-chlorophenyl)propionyl)-4-methylpiperazine hydrochlo
Uniqueness
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride stands out due to its unique piperazinium core and the presence of multiple chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1949-07-1 |
---|---|
Molekularformel |
C26H26Cl4N2O |
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-4-ium-1-yl)propan-1-one;chloride |
InChI |
InChI=1S/C26H25Cl3N2O.ClH/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21;/h2-13H,14-18H2,1H3;1H |
InChI-Schlüssel |
WAHLMMKQTIGONH-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.